Thromboxane B2 Release Inhibition
In a direct head-to-head comparison of four sesquiterpenes from *Jasonia glutinosa*, Glutinone was the only compound to demonstrate a significant effect on inhibiting calcium ionophore-induced TXB2 release in human platelets. It exhibited an IC50 of 24 µM, whereas the related compounds lucinone, 5-epi-kutdtriol, and kutdtriol showed no significant activity in this assay [1] [2].
| Evidence Dimension | Inhibition of TXB2 release |
|---|---|
| Target Compound Data | IC50 = 24 µM |
| Comparator Or Baseline | Lucinone (not significant), 5-epi-kutdtriol (not significant), kutdtriol (not significant); Ibuprofen (positive control) IC50 = 1.27 µM |
| Quantified Difference | Only Glutinone showed significant activity out of the 4 tested sesquiterpenes; it is approximately 19-fold less potent than the drug ibuprofen. |
| Conditions | In vitro assay using human platelets stimulated with calcium ionophore A23187. |
Why This Matters
This provides a clear, functional differentiation for procurement when selecting a sesquiterpene for research targeting the TXA2 pathway, where Glutinone shows unique activity among its structural peers.
- [1] Bermejo Benito, P., Abad Martínez, M. J., Silván Sen, A. M., Sanz Gómez, A., Fernández Matellano, L., Sánchez Contreras, S., & Díaz Lanza, A. M. (2002). Sesquiterpenes from Jasonia glutinosa: in vitro anti-inflammatory activity. Biological and Pharmaceutical Bulletin, 25(1), 1-4. View Source
- [2] ChemFaces. (n.d.). Glutinone (CAS 508-09-8) Product Information. Retrieved from vendor technical datasheet. View Source
